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Compound of Interest

Compound Name: X-press Tag Peptide

Cat. No.: B1574768

For researchers, scientists, and drug development professionals, the ability to accurately
detect, purify, and analyze proteins of interest is paramount. Epitope tagging is a powerful and
widely used technique that facilitates these processes by fusing a recognizable amino acid
seqguence, the epitope tag, to a target protein. This guide provides a comprehensive overview
of the X-press epitope tag, a versatile tool in protein science.

The X-press Epitope Tag: Core Characteristics

The X-press epitope is a short, hydrophilic octapeptide derived from the bacteriophage T7 gene
10 protein.[1] Its sequence is well-defined and recognized by a specific monoclonal antibody,
enabling a range of immunodetection and purification applications.

Amino Acid Sequence: D-L-Y-D-D-D-D-K

Often, the X-press tag is incorporated into a larger N-terminal leader peptide that includes a
polyhistidine (6xHis) sequence for affinity purification on metal-chelate resins and an
enterokinase cleavage site for subsequent removal of the tag, yielding the native protein.[1][2]

[3]

Physicochemical Properties

Understanding the physical and chemical properties of the X-press tag is crucial for its effective
implementation in experimental workflows.
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Property Value Source
Amino Acid Sequence DLYDDDDK [1]
Molecular Weight 997.96 Da

Chemical Formula C41H59N9020

Solubility in DMSO

=>99.8 mg/mL (with gentle

warming)

Solubility in Water

>50 mg/mL (with ultrasonic

treatment)

Insolubility

Ethanol

Comparative Analysis with Other Common Epitope

Tags

The selection of an epitope tag is a critical decision in experimental design. The choice often

depends on the specific application, the expression system, and the biochemical properties of

the protein of interest. While specific quantitative performance data for the X-press tag is not

readily available in the literature, a qualitative comparison with other popular tags like FLAG,

HA, and Myc highlights its advantages.
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Experimental Applications and Protocols

The X-press epitope tag is a versatile tool for a variety of molecular biology techniques. Its

utility spans from initial protein detection to complex protein-protein interaction studies.

Protein Purification
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The presence of a polyhistidine sequence alongside the X-press epitope allows for efficient
purification of recombinant proteins using immobilized metal affinity chromatography (IMAC).

Experimental Workflow for Protein Purification:
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Cell Lysis & Lysate Preparation

Harvest cells expressing
X-press-His-tagged protein

:

Centrifuge to pellet
cell debris

'

Collect clarified lysate

Affinity Chromatography

Incubate lysate with
Ni-NTA or Co-Talon resin

'

Wash resin to remove
non-specific proteins

'

Elute tagged protein
with imidazole

Tag Remoyal (Optional)

Incubate with
enterokinase

:

Re-purify to remove
tag and enzyme

Click to download full resolution via product page

Workflow for the purification of an X-press-His-tagged protein.
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Western Blotting

Western blotting is a fundamental technique for detecting the presence and size of a specific
protein in a complex mixture. The anti-Xpress antibody provides a highly specific means of
identifying the tagged protein.

Detailed Protocol for Western Blotting:

o Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or
PVDF membrane.

o Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%
non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the anti-Xpress monoclonal
antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle
agitation.

e Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove
unbound primary antibody.

e Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the appropriate dilution
in blocking buffer for 1 hour at room temperature.

e Washing: Repeat the washing step as described in step 4.

o Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and
visualize the signal using X-ray film or a digital imaging system.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell
lysate.

Detailed Protocol for Immunoprecipitation:
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o Cell Lysis: Lyse cells expressing the X-press-tagged protein in a non-denaturing lysis buffer
containing protease and phosphatase inhibitors.

e Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose or magnetic beads for 1
hour at 4°C to reduce non-specific binding.

e Immunoprecipitation: Add the anti-Xpress antibody to the pre-cleared lysate and incubate for
2-4 hours or overnight at 4°C with gentle rotation.

o Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional
1-2 hours at 4°C.

» Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis
buffer to remove non-specifically bound proteins.

e Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for
subsequent analysis by Western blotting or mass spectrometry.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a protein
within fixed cells.

Detailed Protocol for Immunofluorescence:

e Cell Culture and Fixation: Grow cells expressing the X-press-tagged protein on coverslips.
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

¢ Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15
minutes.

» Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer
(e.g., 1-5% BSA in PBS) for 30-60 minutes.

e Primary Antibody Incubation: Incubate the cells with the anti-Xpress antibody at the
recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at
4°C.
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e Washing: Wash the cells three times with PBS.

e Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary
antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the dark for 1 hour at room
temperature.

e Washing and Mounting: Wash the cells three times with PBS, with the second wash
containing a nuclear counterstain like DAPI. Mount the coverslips onto microscope slides
using an anti-fade mounting medium.

e Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Application in Signaling Pathway Analysis: The
MTORC1 Pathway

The X-press tag has been utilized in studies of complex signaling pathways, such as the
MTORC1 pathway, which is a central regulator of cell growth and metabolism. For instance, it
can be used to study post-translational modifications like neddylation.

In a hypothetical study investigating the role of neddylation on the small GTPase RHEB and its
subsequent effect on mTORC1 activity, the X-press tag could be employed to express and
purify different forms of RHEB.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protein Expression & Purification

Express X-press-tagged Express X-press-tagged
wild-type RHEB mutant RHEB (neddylation site mutated)
Purify WT RHEB Purify Mutant RHEB
In Vitro Neddylation Ass

Incubate purified RHEB with
UBE2F-SAG E2-E3 ligase complex

mTORCI1 Activity Assay

Measure mTORC1 kinase activity
in the presence of neddylated
or non-neddylated RHEB

Analysis

Compare mTORCL1 activation

Click to download full resolution via product page

Conceptual workflow for studying the effect of RHEB neddylation on mTORCL1 activity using the
X-press tag.

Conclusion

The X-press epitope tag is a robust and versatile tool for protein research. Its well-
characterized sequence and the availability of a specific monoclonal antibody make it suitable
for a wide range of applications, including protein purification, Western blotting,
immunoprecipitation, and immunofluorescence. When combined with a polyhistidine tag and a
protease cleavage site, it offers a comprehensive solution for the expression, purification, and
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analysis of recombinant proteins. For researchers and drug development professionals, a
thorough understanding of the X-press tag's properties and applications is essential for
designing and executing successful experiments in the complex landscape of protein science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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